molecular formula C19H17N3O2 B2548677 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034580-33-9

4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2548677
CAS No.: 2034580-33-9
M. Wt: 319.364
InChI Key: DIYOPCQMOOXPHJ-UHFFFAOYSA-N
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Description

4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a naphthalene moiety through a pyrrolidine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated pyrimidine in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups such as halides or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives that share structural features with 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine . Examples include:

  • Pyrrolidine-2,5-diones
  • Pyrrolidine-2-one
  • Pyrrolizines

Uniqueness

What sets this compound apart is its unique combination of a naphthalene moiety with a pyrimidine ring through a pyrrolidine bridge. This structure provides a distinct set of chemical and biological properties that can be exploited for various applications .

Biological Activity

4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a novel compound that belongs to the class of aryl(hetero)aryl ketones. Its unique structure, which includes a pyrimidine ring, a pyrrolidine moiety, and a naphthalene-1-carbonyl group, suggests significant potential for various biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2

This structure features:

  • A pyrimidine ring that may participate in nucleophilic attacks.
  • A pyrrolidine moiety that can enhance binding interactions with biological targets.
  • A naphthalene group that contributes to the compound's hydrophobic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the naphthalene carbonyl derivative.
  • Coupling with pyrrolidine to introduce the pyrrolidin-3-yl group.
  • Final cyclization to form the pyrimidine structure.

Interaction Studies

Interaction studies are crucial for understanding the biological implications of this compound. Preliminary research indicates that this compound may interact with specific proteins or enzymes, potentially modulating their activity.

Key Findings:

  • Enzyme Inhibition: Initial assays suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, similar to other pyrimidine derivatives which have shown anti-inflammatory activity .

Therapeutic Potential

The therapeutic potential of this compound has been highlighted in various studies:

Therapeutic Area Activity Reference
Anti-inflammatoryInhibits COX enzymes
AnticancerSuppresses cell proliferation in cancer cell lines
AntimalarialEffective against Plasmodium falciparum

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrimidine or naphthalene rings can significantly influence the compound's efficacy and selectivity.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidineBromine substituentEnhanced reactivity, potential anti-inflammatory effects
5-Chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidineChlorine substituentAltered electronic properties leading to different biological responses

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Anti-inflammatory Effects: A study demonstrated that derivatives similar to this compound significantly inhibited COX enzymes, suggesting potential for treating inflammatory diseases .
  • Anticancer Activity: Research on pyrimidine derivatives revealed their ability to inhibit cell migration and invasion in cancer cell lines, indicating a promising avenue for cancer therapy .
  • Antimalarial Properties: Investigations into pyrimidine conjugates showed effectiveness against malaria parasites, highlighting the compound's potential in infectious disease treatment .

Properties

IUPAC Name

naphthalen-1-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(17-7-3-5-14-4-1-2-6-16(14)17)22-11-9-15(12-22)24-18-8-10-20-13-21-18/h1-8,10,13,15H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYOPCQMOOXPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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